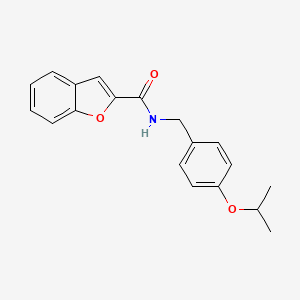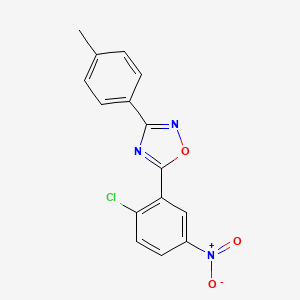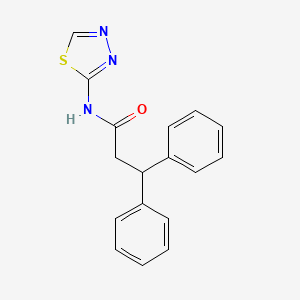
3-(1-allyl-1H-indol-3-yl)-2-(2-fluorophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-allyl-1H-indol-3-yl)-2-(2-fluorophenyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of indole-based compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(1-allyl-1H-indol-3-yl)-2-(2-fluorophenyl)acrylonitrile is not fully understood. However, it has been suggested that the compound interacts with specific receptors or enzymes in the body, leading to its biological effects. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
3-(1-allyl-1H-indol-3-yl)-2-(2-fluorophenyl)acrylonitrile has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. In addition, this compound has been found to induce cell death in cancer cells, suggesting its potential use as an anti-cancer agent. Furthermore, it has been studied for its potential use as a fluorescent probe for imaging biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1-allyl-1H-indol-3-yl)-2-(2-fluorophenyl)acrylonitrile in lab experiments is its unique chemical structure, which allows it to selectively bind to specific targets. This makes it a valuable tool for studying biological processes. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine its safety profile and potential side effects.
Orientations Futures
There are several future directions for the research on 3-(1-allyl-1H-indol-3-yl)-2-(2-fluorophenyl)acrylonitrile. One potential direction is to further investigate its anti-cancer properties and its potential use as an anti-cancer agent. Another potential direction is to study its potential as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to determine its safety profile and potential side effects, which will be important for its future use in clinical settings.
Méthodes De Synthèse
The synthesis of 3-(1-allyl-1H-indol-3-yl)-2-(2-fluorophenyl)acrylonitrile involves the reaction of 1-allyl-3-(2-fluorophenyl)-1H-indole with acrylonitrile in the presence of a base. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the desired product. This synthesis method has been optimized to yield high purity and high yield of the product.
Applications De Recherche Scientifique
3-(1-allyl-1H-indol-3-yl)-2-(2-fluorophenyl)acrylonitrile has shown potential applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and anti-cancer activities. In addition, this compound has been studied for its potential use as a fluorescent probe for imaging biological systems. Its unique chemical structure allows it to selectively bind to specific targets, making it a valuable tool for studying biological processes.
Propriétés
IUPAC Name |
(E)-2-(2-fluorophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2/c1-2-11-23-14-16(18-8-4-6-10-20(18)23)12-15(13-22)17-7-3-5-9-19(17)21/h2-10,12,14H,1,11H2/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZXMPLLKGSVKP-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C2=CC=CC=C21)C=C(C#N)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-furyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5843572.png)
![1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5843587.png)

![N'-[(2,4-dichlorobenzoyl)oxy]-2-methylpropanimidamide](/img/structure/B5843599.png)


![N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5843624.png)

![2-({[4-(dimethylamino)phenyl]amino}methyl)phenol](/img/structure/B5843637.png)

![2-methoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5843646.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5843657.png)
![N-[(benzylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5843684.png)
![2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5843691.png)